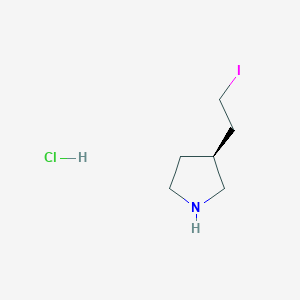
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the iodoethyl group in this compound makes it particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-iodoethyl)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with an iodoethylating agent under controlled conditions. One common method is the nucleophilic substitution reaction where (S)-pyrrolidine reacts with 2-iodoethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.
Oxidation: Products include N-oxides or other oxidized forms.
Reduction: Products include ethyl derivatives or other reduced forms.
科学的研究の応用
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(2-iodoethyl)pyrrolidine hydrochloride involves its interaction with various molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.
類似化合物との比較
Similar Compounds
Pyrrolidine: A basic five-membered nitrogen-containing heterocycle.
2-Iodoethylamine: Contains an iodoethyl group attached to an amine.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Uniqueness
(S)-3-(2-iodoethyl)pyrrolidine hydrochloride is unique due to the presence of both the pyrrolidine ring and the iodoethyl group
特性
分子式 |
C6H13ClIN |
|---|---|
分子量 |
261.53 g/mol |
IUPAC名 |
(3S)-3-(2-iodoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12IN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
InChIキー |
SMVLZAHHOCMJHT-FYZOBXCZSA-N |
異性体SMILES |
C1CNC[C@@H]1CCI.Cl |
正規SMILES |
C1CNCC1CCI.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


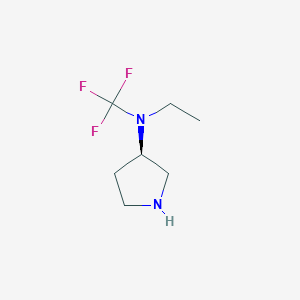
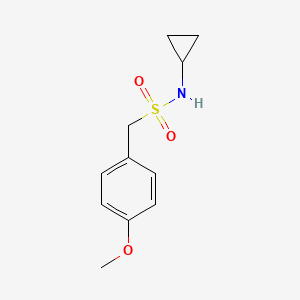
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)

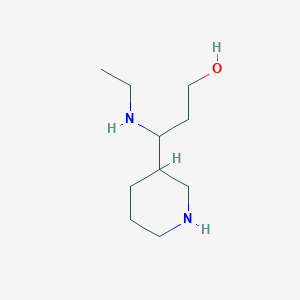
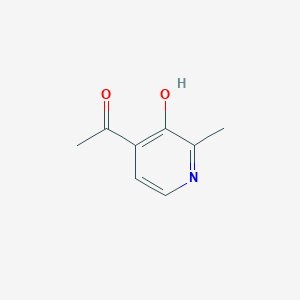
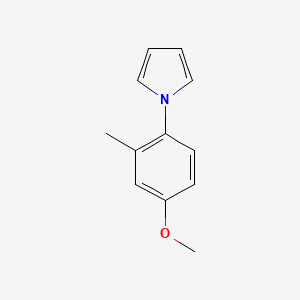

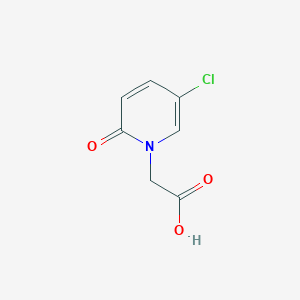
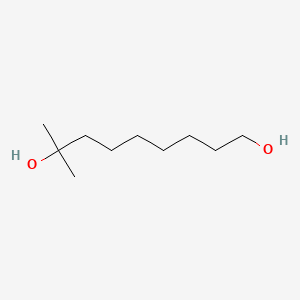
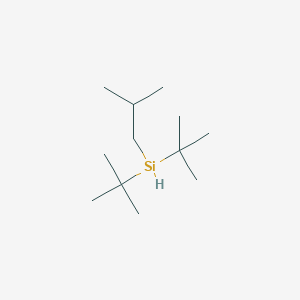
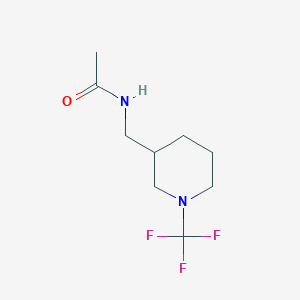
![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)
